R-(-)-N6-(2-Phenyl-isopropyl)adenosine

Enantioselectivity Adenosine A1 receptor Radioligand binding

R-(-)-N6-(2-Phenyl-isopropyl)adenosine (R-PIA; CAS 38594-96-6) is a stereochemically defined N6-substituted adenosine analog that functions as a potent and selective A1 adenosine receptor (A1AR) agonist. It is a member of the N6-phenylisopropyladenosine (PIA) diastereomeric pair, with the R-(-)-enantiomer exhibiting markedly higher A1AR affinity and functional activity than its S-(+)-counterpart.

Molecular Formula C29H36IN5O4
Molecular Weight 645.5 g/mol
Cat. No. B12828038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-(-)-N6-(2-Phenyl-isopropyl)adenosine
Molecular FormulaC29H36IN5O4
Molecular Weight645.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)C)C)I.CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C19H23N5O4.C10H13I/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19;1-6-5-10(11)9(4)8(3)7(6)2/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23);5H,1-4H3/t11-,13-,15-,16-,19-;/m1./s1
InChIKeyVDSXMPKUZDKEFM-DAGOYZIWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-(-)-N6-(2-Phenyl-isopropyl)adenosine (R-PIA): A1 Adenosine Receptor Agonist Procurement and Selection Guide


R-(-)-N6-(2-Phenyl-isopropyl)adenosine (R-PIA; CAS 38594-96-6) is a stereochemically defined N6-substituted adenosine analog that functions as a potent and selective A1 adenosine receptor (A1AR) agonist [1]. It is a member of the N6-phenylisopropyladenosine (PIA) diastereomeric pair, with the R-(-)-enantiomer exhibiting markedly higher A1AR affinity and functional activity than its S-(+)-counterpart [1]. Across species and tissue preparations, R-PIA consistently demonstrates sub-nanomolar to low-nanomolar binding affinity (Ki) at A1 receptors, with a characteristic rank-order potency profile of R-PIA ≥ NECA > S-PIA, establishing its identity as a prototypical A1AR agonist tool compound [2].

Why Generic A1 Adenosine Agonists Cannot Replace R-PIA in Research and Procurement Decisions


Adenosine A1 receptor agonists are not functionally interchangeable. The enantiomeric purity of commercially supplied PIA diastereomers critically determines experimental outcomes: S-PIA preparations frequently contain residual R-PIA (≥4.4%), which entirely accounts for the apparent A1 affinity of S-PIA and renders it unsuitable as a standalone tool for receptor subclassification [1]. Moreover, even among structurally distinct A1 agonists (e.g., R-PIA vs. CCPA), intrinsic efficacy at the receptor—quantified by Furchgott analysis—differs substantially, with R-PIA behaving as a low intrinsic efficacy, high affinity agonist, while CCPA is a high intrinsic efficacy, low affinity agonist [2]. Consequently, substitution of R-PIA with an alternative A1 agonist alters the magnitude of receptor reserve utilization and downstream functional responses, undermining experimental reproducibility and pharmacological interpretation [2].

R-PIA Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


Enantioselective A1 Adenosine Receptor Binding Affinity: R-PIA vs. S-PIA

The enantiomeric purity of R-PIA is >99.9%, whereas commercially supplied S-PIA contains 4.4% R-PIA as a contaminant. In competitive radioligand binding studies at the adenosine A1 receptor, R-PIA exhibits an IC50 of 7.8 nM, while S-PIA shows an apparent IC50 of 240 nM—a difference that is entirely attributable to the R-PIA impurity in the S-PIA preparation. The calculated theoretical IC50 of pure S-PIA at the A2 receptor is 6700 nM, which is 35-fold higher than R-PIA's A2 IC50 of 190 nM [1]. These data establish that the S-PIA enantiomer, when purified, possesses negligible A1 receptor affinity, and any observed activity arises solely from R-PIA contamination [1].

Enantioselectivity Adenosine A1 receptor Radioligand binding Stereochemical purity Receptor subclassification

Intrinsic Efficacy Differentiation: R-PIA vs. CCPA by Furchgott Analysis in Guinea-Pig Atrium

In a direct head-to-head comparison using Furchgott's irreversible antagonist method in guinea-pig isolated hearts, R-PIA and CCPA were both identified as full A1AR agonists but displayed fundamentally different pharmacological profiles. R-PIA exhibited higher receptor affinity (KA = 288 nM) but lower potency (EC50 = 145 nM) and a small pharmacological shift ratio (KA/EC50 = 2.2), characteristic of a low intrinsic efficacy, high affinity agonist. CCPA showed lower affinity (KA = 734 nM) but higher potency (EC50 = 44 nM) with a larger shift ratio (KA/EC50 = 15.9), consistent with a high intrinsic efficacy, low affinity agonist. The ratio of intrinsic efficacies of CCPA to R-PIA was 5.9 [1]. This differential intrinsic efficacy directly impacts the degree of A1AR reserve utilization in target tissues.

Intrinsic efficacy Receptor reserve Furchgott analysis Atrial action potential A1 adenosine receptor

Functional Inhibition of cAMP Accumulation: R-PIA vs. CPA and CCPA in Guinea-Pig Cerebral Cortex

In guinea-pig cerebral cortical slices, forskolin-stimulated cAMP accumulation (30 µM forskolin) was inhibited by R-PIA, CCPA, and CPA in a concentration-dependent manner. R-PIA exhibited the numerically lowest IC50 (14 nM), followed by CCPA (18 nM) and CPA (22 nM), with all three agonists achieving a similar maximal inhibition of 82–93% [1]. Notably, the non-selective agonist NECA and S-PIA failed to inhibit the forskolin response and instead enhanced cAMP accumulation at concentrations ≥100 nM, presumably via A2B receptor activation [1]. This demonstrates that R-PIA provides highly selective A1-mediated functional inhibition without A2B cross-activation at micromolar concentrations.

cAMP inhibition Adenylyl cyclase Cerebral cortex Forskolin-stimulated Functional selectivity

A1/A2 Adenosine Receptor Selectivity: R-PIA vs. NECA and S-PIA in DDT1 MF-2 Cells and Brain Membranes

In DDT1 MF-2 smooth muscle cell membranes, R-PIA inhibited isoproterenol-stimulated adenylate cyclase activity (A1-mediated) with an IC50 of 62 nM, compared to 538 nM for NECA and 750 nM for S-PIA [1]. At the A2 adenosine receptor, R-PIA displaced [125I]PAPA-APEC binding with an IC50 of 351 nM, whereas NECA was 63-fold more potent (IC50 = 5.6 nM), confirming that R-PIA preferentially activates A1 over A2 receptors [1]. Complementary cross-study evidence from rat fat cell and human platelet membrane adenylate cyclase assays demonstrates that R-PIA (and its photoaffinity analog R-AHPIA) exhibits >60-fold selectivity for the A1 subtype [2]. In radioligand binding, the A1/A2 selectivity gap is further confirmed: R-PIA A1 IC50 = 7.8 nM vs. A2 IC50 = 190 nM, yielding an approximately 24-fold selectivity ratio [3].

A1/A2 selectivity Adenylyl cyclase DDT1 MF-2 cells Receptor subtype Selectivity ratio

In Vivo Anti-TNF Efficacy: R-PIA vs. Dexamethasone, Pentoxifylline, and Other Non-Peptide Anti-Inflammatories

In an endotoxin-induced shock rat model, R-PIA pretreatment (2.5 mg/kg) reduced serum TNF levels by 98%, with no modification of serum IL-6 levels, demonstrating a selective inhibition of the TNF pathway [1]. In a cross-study comparison of non-peptide drugs with anti-TNF properties, the ED50 values for reducing serum TNF by 50% were: dexamethasone 0.012 mg/kg, R-PIA 0.06 mg/kg, pentamidine 0.24 mg/kg, fusidic acid 6.5 mg/kg, and pentoxifylline 15 mg/kg [2]. R-PIA thus ranks as the second most potent anti-TNF agent among this panel, surpassed only by the corticosteroid dexamethasone, and is 250-fold more potent than pentoxifylline on a mg/kg basis [2]. R-PIA also reduced carrageenan-induced paw edema by 50–70%, an effect reproduced by an anti-TNF monoclonal antibody, confirming TNF-dependent anti-inflammatory action [2].

TNF inhibition Endotoxin shock Anti-inflammatory In vivo pharmacology Cytokine modulation

Cross-Species A1 Receptor Affinity Profiling: R-PIA and the Bovine A1AR Selectivity Signature

The bovine A1 adenosine receptor displays a unique agonist potency series of R-PIA > S-PIA > 5'-N-ethylcarboxamidoadenosine (NECA) and a 5–10-fold higher overall affinity for both agonists and antagonists compared to A1ARs from other species [1]. In bovine epididymal spermatozoa membranes, [3H]R-PIA binding revealed a Kd of 6.98 ± 1.02 nM and Bmax of 34 ± 8 fmol/mg protein, with an agonist potency order of CPA > R-PIA = CHA > other adenosine analogs [2]. Across six species (cow, rabbit, rat, mouse, human, guinea pig), R-PIA consistently showed the highest relative affinity at bovine A1 receptors, with an 18-fold difference in activity between the most (bovine) and least (guinea pig) responsive species [3]. This pronounced species-dependent affinity is class-level evidence that R-PIA provides the greatest experimental sensitivity when bovine tissue or bovine-derived A1AR preparations are employed.

Species selectivity Bovine A1 receptor Radioligand binding Agonist potency series Cross-species pharmacology

Optimal Research and Industrial Application Scenarios for R-PIA Based on Quantitative Differentiation Evidence


Enantioselective A1 Adenosine Receptor Pharmacological Profiling and Subtype Classification

[Note: the 'Application_Content' field for this scenario should be a single string. The following is combined.] When defining adenosine receptor subtypes through agonist potency series, enantiomerically pure R-PIA (>99.9% chiral purity) is the essential standard. The R-PIA > NECA > S-PIA potency order is the canonical A1 receptor pharmacological fingerprint, and any deviation from this rank order signals non-A1 receptor involvement or species-specific A1AR variants. S-PIA cannot serve as a low-affinity A1 control because commercially available preparations are contaminated with 4.4% R-PIA, which fully accounts for its apparent A1 affinity (IC50 240 nM) [1]. Researchers performing receptor subtype classification or developing novel A1 ligands should procure R-PIA as the reference A1 agonist and verify its enantiomeric purity via HPLC before use [1]. Sources: Mathôt et al., 1994.

Studies of Differential Receptor Reserve and Intrinsic Efficacy in A1AR Signaling

[Note: same merging as above.] R-PIA's unique profile as a low intrinsic efficacy, high affinity A1 agonist (KA = 288 nM, EC50 = 145 nM, shift ratio = 2.2) makes it the agonist of choice for experiments quantifying A1 adenosine receptor reserve via Furchgott's irreversible antagonist method [1]. In tissues with low receptor density or low receptor reserve, R-PIA may behave as a partial agonist and reveal tissue-dependent differences in A1AR coupling efficiency that would be masked by high intrinsic efficacy agonists such as CCPA (shift ratio = 15.9; intrinsic efficacy ratio CCPA/R-PIA = 5.9) [1]. This application is directly supported by the quantitative differentiation data in Evidence Item 2 and is particularly relevant for cardiac, neuronal, and vascular A1AR functional studies. Sources: Morey et al., 1998.

A1-Selective cAMP Inhibition in Native Brain Tissue Without A2B Cross-Activation

[Note: same merging.] For neuropharmacological studies requiring unambiguous A1-mediated inhibition of adenylyl cyclase, R-PIA provides clean functional responses with an IC50 of 14 nM for forskolin-stimulated cAMP suppression in cerebral cortical slices, outperforming CPA (22 nM) and CCPA (18 nM) [1]. Crucially, unlike NECA—which produces cAMP enhancement at ≥100 nM via A2B receptor activation—R-PIA maintains functional A1 selectivity across a wide concentration range, eliminating the need for A2 antagonists in the experimental design [1]. This makes R-PIA the preferred tool for studying A1 receptor-Gi/o protein coupling in native brain slice preparations and for high-throughput cAMP assays in neuroscience drug discovery [1]. Sources: Alexander et al., 1994.

Preclinical In Vivo TNF-Dependent Inflammation Models Requiring Potent, Non-Steroidal Cytokine Suppression

[Note: same merging.] R-PIA is a powerful in vivo anti-inflammatory tool with an ED50 of 0.06 mg/kg for serum TNF suppression—250-fold more potent than pentoxifylline (ED50 = 15 mg/kg) and approaching the potency of dexamethasone (ED50 = 0.012 mg/kg) but without glucocorticoid receptor-mediated effects [1]. The selective suppression of TNF (98% reduction at 2.5 mg/kg) with no effect on IL-6 levels enables mechanistic dissection of TNF-specific inflammatory pathways [2]. Validated endpoints include endotoxin-induced shock and carrageenan-induced paw edema (50–70% reduction), with anti-edema effects reproduced by anti-TNF monoclonal antibody [1]. This application is directly supported by Evidence Items 5 and 6 and is suitable for pharmaceutical R&D programs exploring adenosine-based anti-inflammatory strategies with cytokine selectivity [1] [2]. Sources: Le Vraux et al., 1993; Chen et al., 1994.

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